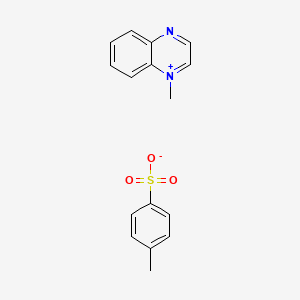
1-Methylquinoxalinium-4-toluene sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methylquinoxalinium-4-toluene sulfonate is a cationic surfactant belonging to the class of quaternary ammonium salts. It is known for its excellent antistatic, emulsifying, and dispersing properties. The compound is stable, water-soluble, and appears as a solid. It has a molecular formula of C16H16N2O3S and a molecular weight of 316.37 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methylquinoxalinium-4-toluene sulfonate typically involves the reaction of 1-methylquinoxaline with 4-methylbenzenesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired salt. The reaction conditions often include maintaining a specific temperature and pH to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistent quality and high yield. The compound is then purified and dried to obtain the final product in solid form .
Análisis De Reacciones Químicas
Types of Reactions
1-Methylquinoxalinium-4-toluene sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation reactions and reducing agents for reduction reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives of the compound .
Aplicaciones Científicas De Investigación
1-Methylquinoxalinium-4-toluene sulfonate has several scientific research applications:
Chemistry: It is used as a surfactant in various chemical processes due to its emulsifying and dispersing properties.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antistatic agent in medical devices.
Industry: It is widely used in industrial applications as an antistatic agent and emulsifier.
Mecanismo De Acción
The mechanism of action of 1-Methylquinoxalinium-4-toluene sulfonate involves its interaction with various molecular targets. As a cationic surfactant, it can interact with negatively charged surfaces, reducing static electricity and improving the stability of emulsions. The compound’s molecular structure allows it to form micelles, which enhance its emulsifying and dispersing properties .
Comparación Con Compuestos Similares
Similar Compounds
Quinolinium, 4-formyl-1-methyl-, salt with 4-methylbenzenesulfonic acid (11): Another cationic surfactant with similar properties but different functional groups.
Quinoxalinium, 1-methyl-, 4-methylbenzenesulfonate: A closely related compound with slight variations in its molecular structure.
Uniqueness
1-Methylquinoxalinium-4-toluene sulfonate is unique due to its specific combination of functional groups, which confer distinct antistatic, emulsifying, and dispersing properties. Its stability and water solubility make it particularly useful in various industrial and research applications .
Propiedades
Número CAS |
57805-17-1 |
|---|---|
Fórmula molecular |
C16H16N2O3S |
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
4-methylbenzenesulfonate;1-methylquinoxalin-1-ium |
InChI |
InChI=1S/C9H9N2.C7H8O3S/c1-11-7-6-10-8-4-2-3-5-9(8)11;1-6-2-4-7(5-3-6)11(8,9)10/h2-7H,1H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
Clave InChI |
ZZTHTFUGVSCWRR-UHFFFAOYSA-M |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CC=NC2=CC=CC=C21 |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CC=NC2=CC=CC=C21 |
Key on ui other cas no. |
57805-17-1 |
Sinónimos |
1-methylquinoxalinium-4-toluene sulfonate MQTS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



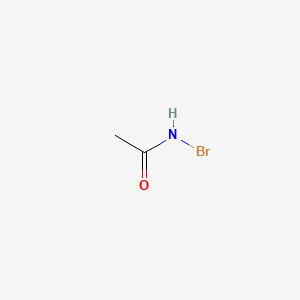
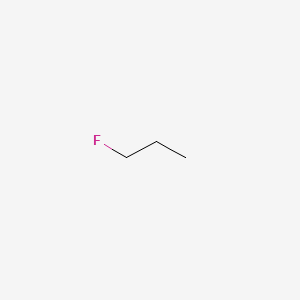

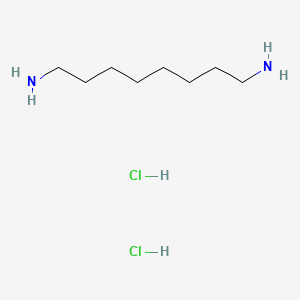
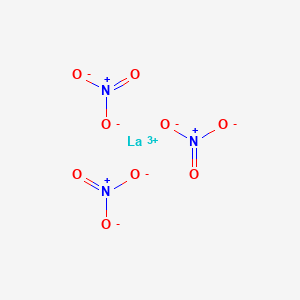
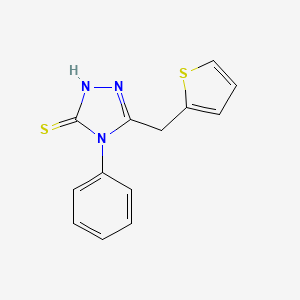
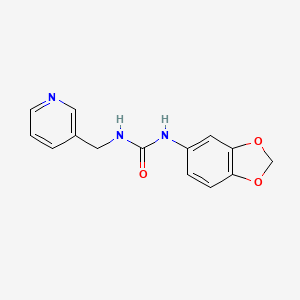
![2-(4-Methylanilino)-4-pyrido[3,2-e][1,3]thiazinone](/img/structure/B1212604.png)
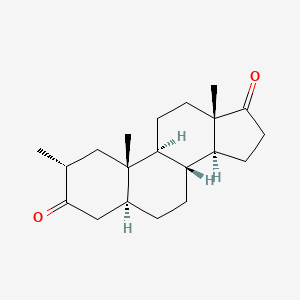
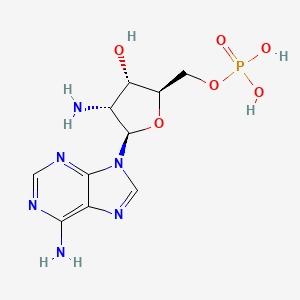
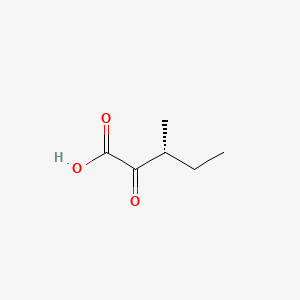
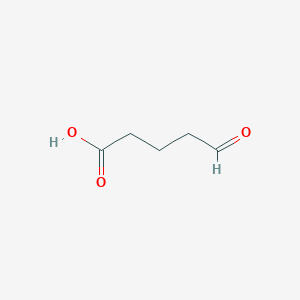
![2-[[(5S,6S)-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid](/img/structure/B1212614.png)
